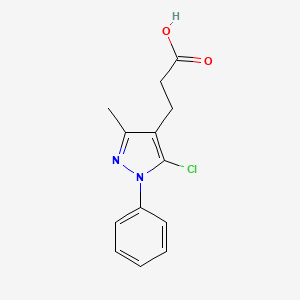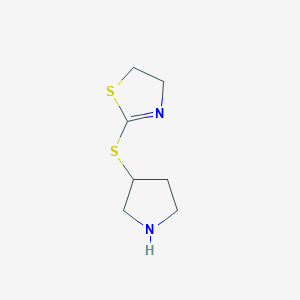![molecular formula C11H17NO B13201545 4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13201545.png)
4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Propan-2-yl)-1-oxaspiro[25]octane-2-carbonitrile is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a cyclohexane ring and an oxirane ring, with a nitrile group attached to the oxirane ring The presence of the isopropyl group adds to its distinctiveness
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable cyclohexanone derivative with an epoxide under basic conditions to form the spirocyclic structure. The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts to enhance the reaction rate and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce amines.
科学研究应用
4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
作用机制
The mechanism by which 4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The spirocyclic structure may influence the compound’s binding affinity to enzymes or receptors, affecting biological pathways.
相似化合物的比较
Similar Compounds
1,6-Dioxaspiro[2.5]octane-2-carbonitrile: Similar spirocyclic structure but with different functional groups.
Spiro[2.5]octane-1-carbonitrile: Another spirocyclic compound with a nitrile group but differing in the position of the spiro linkage.
Uniqueness
4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of the isopropyl group and the specific positioning of the nitrile group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
4-propan-2-yl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-5-3-4-6-11(9)10(7-12)13-11/h8-10H,3-6H2,1-2H3 |
InChI 键 |
XHJHZSTZHDYCHT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCCCC12C(O2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13201467.png)


![{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13201486.png)
![[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13201500.png)
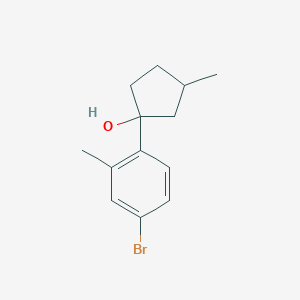


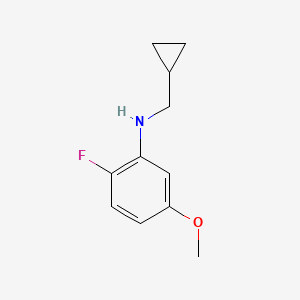
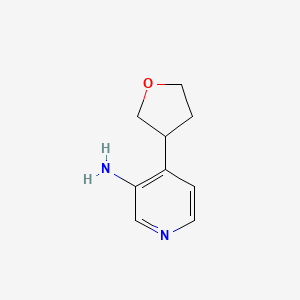
![N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide](/img/structure/B13201531.png)
![1-[(Azepan-3-yl)methyl]-3-ethylurea](/img/structure/B13201535.png)
